3,3'-(Propylimino-di-2,1-ethanediyl)-bisphenol
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Overview
Description
Chemical Reactions Analysis
RU 24926 undergoes various chemical reactions, including binding to dopamine D2 receptors and kappa-opioid receptors . It shows antagonist activity at the kappa-opioid receptor and low binding affinity at the mu-opioid receptor . The compound’s reactions are influenced by the presence of NaCl/GTP, which suggests an antagonist action .
Scientific Research Applications
RU 24926 is extensively used in scientific research due to its dual activity as a dopamine D2-receptor agonist and kappa-opioid receptor antagonist . It is employed in studies related to neuropharmacology, particularly in understanding the regulation of dopamine release and the role of kappa-opioid receptors . The compound is also used in behavioral studies involving animal models to investigate its effects on climbing, sniffing, and gnawing behaviors .
Mechanism of Action
RU 24926 exerts its effects primarily through its action on dopamine D2 receptors and kappa-opioid receptors . As a dopamine D2-receptor agonist, it inhibits basal adenylate cyclase activity in the anterior pituitary . Its antagonist action at the kappa-opioid receptor is confirmed through binding studies and bioassays . The compound’s mechanism involves modulation of neurotransmitter release and receptor activity in the central nervous system .
Comparison with Similar Compounds
RU 24926 is similar to other di-(phenethyl)-amine derivatives such as RU 24213 and RU 26933 . These compounds also act as dopamine D2-receptor agonists and exhibit varying degrees of affinity for opioid receptors . RU 24926 is unique in its dual activity as both a dopamine D2-receptor agonist and a kappa-opioid receptor antagonist, which distinguishes it from other similar compounds .
Properties
CAS No. |
65934-61-4 |
---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-[2-[2-(3-hydroxyphenyl)ethyl-propylamino]ethyl]phenol |
InChI |
InChI=1S/C19H25NO2/c1-2-11-20(12-9-16-5-3-7-18(21)14-16)13-10-17-6-4-8-19(22)15-17/h3-8,14-15,21-22H,2,9-13H2,1H3 |
InChI Key |
RVXNTMVFBHOIKH-UHFFFAOYSA-N |
SMILES |
CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |
Canonical SMILES |
CCCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |
Appearance |
Solid powder |
65934-61-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
74515-04-1 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol 3-(2-(N-(3-hydroxyphenylethyl)N-propylamino)ethyl)phenol hydrochloride N-n-propyl-di-beta(3-hydroxyphenyl)ethylamine hydrochloride RU 24926 RU-24926 RU24926 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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